(4-Pyridylmethyl)sulfonyl chloride triflate
Overview
Description
(4-Pyridylmethyl)sulfonyl chloride triflate is a chemical compound with the molecular formula C7H7ClF3NO5S2 and a molecular weight of 341.71 g/mol . It is known for its utility in various chemical reactions and research applications. The compound is characterized by the presence of a pyridine ring, a sulfonyl chloride group, and a triflate group, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Pyridylmethyl)sulfonyl chloride triflate typically involves the reaction of 4-pyridylmethanol with chlorosulfonic acid to form 4-pyridylmethylsulfonyl chloride. This intermediate is then reacted with trifluoromethanesulfonic anhydride to yield the final product . The reaction conditions usually require anhydrous solvents and low temperatures to prevent decomposition and ensure high yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions, purification steps, and safety measures to handle the corrosive and reactive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
(4-Pyridylmethyl)sulfonyl chloride triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The triflate group can participate in addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, thiols, and various nucleophiles. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture and air sensitivity .
Major Products
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonothioates, depending on the nucleophile used in the reaction .
Scientific Research Applications
(4-Pyridylmethyl)sulfonyl chloride triflate has a wide range of applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: The compound is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) due to its ability to modify biologically active molecules.
Material Science: It is used in the preparation of functionalized materials and polymers with specific properties.
Biological Research: The compound is utilized in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Mechanism of Action
The mechanism of action of (4-Pyridylmethyl)sulfonyl chloride triflate involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form covalent bonds. The triflate group acts as a leaving group, facilitating the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
(4-Pyridylmethyl)sulfonyl chloride: Lacks the triflate group, making it less reactive in certain substitution reactions.
(4-Pyridylmethyl)sulfonyl fluoride: Contains a fluoride group instead of a chloride, leading to different reactivity and applications.
(4-Pyridylmethyl)sulfonyl bromide: Similar structure but with a bromide group, affecting its reactivity and use in organic synthesis.
Uniqueness
(4-Pyridylmethyl)sulfonyl chloride triflate is unique due to the presence of both sulfonyl chloride and triflate groups, which provide a combination of reactivity and versatility in chemical reactions. This dual functionality makes it a valuable reagent in various fields of research and industrial applications .
Properties
IUPAC Name |
pyridin-4-ylmethanesulfonyl chloride;trifluoromethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S.CHF3O3S/c7-11(9,10)5-6-1-3-8-4-2-6;2-1(3,4)8(5,6)7/h1-4H,5H2;(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSYXRYACUBCHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CS(=O)(=O)Cl.C(F)(F)(F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564707 | |
Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130820-89-2 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, compd. with 4-pyridinemethanesulfonyl chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130820-89-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluoromethanesulfonic acid--(pyridin-4-yl)methanesulfonyl chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90564707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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